molecular formula C24H32O4 B14500366 Myristoyljuglone CAS No. 64817-83-0

Myristoyljuglone

Cat. No.: B14500366
CAS No.: 64817-83-0
M. Wt: 384.5 g/mol
InChI Key: MLHGIEIXYMQFHS-UHFFFAOYSA-N
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Description

Myristoyljuglone is a naturally occurring naphthoquinone derivative, structurally characterized by a juglone (5-hydroxy-1,4-naphthoquinone) backbone acylated with a myristoyl (tetradecanoyl) group. This compound is primarily isolated from plants in the Juglandaceae family, such as walnuts (Juglans regia), where it contributes to antimicrobial and allelopathic properties .

Properties

CAS No.

64817-83-0

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

(5,8-dioxonaphthalen-1-yl) tetradecanoate

InChI

InChI=1S/C24H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-16-23(27)28-22-15-13-14-19-20(25)17-18-21(26)24(19)22/h13-15,17-18H,2-12,16H2,1H3

InChI Key

MLHGIEIXYMQFHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myristoyljuglone typically involves the esterification of myristic acid with juglone. This reaction can be catalyzed by various agents, including sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or enzymatic catalysis. These methods can enhance yield and reduce reaction times, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Myristoyljuglone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert this compound into hydrojuglone derivatives.

    Substitution: The phenolic hydroxyl group in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydrojuglone derivatives.

    Substitution: Alkylated or acylated juglone derivatives.

Scientific Research Applications

Myristoyljuglone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of natural pesticides and herbicides due to its allelopathic properties.

Mechanism of Action

The mechanism of action of myristoyljuglone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This compound also affects cell signaling pathways, leading to the induction of apoptosis in cancer cells. The molecular targets include various kinases and phosphatases involved in cell growth and survival.

Comparison with Similar Compounds

Key Structural Features :

  • Core structure: 1,4-naphthoquinone with a hydroxyl group at C3.
  • Modification : Esterification of the hydroxyl group with myristic acid (C14:0).
  • Molecular formula : C₂₄H₃₂O₄.
  • Molecular weight : 384.51 g/mol.

Structural Analogs

Compounds sharing the naphthoquinone core or acylated derivatives are compared below.

Table 1: Structural and Physicochemical Comparison
Compound Core Structure Functional Groups Molecular Weight (g/mol) Lipophilicity (LogP) Source
Myristoyljuglone 1,4-Naphthoquinone C5-hydroxyl, C14-acyl 384.51 6.2 Juglans spp.
Juglone 1,4-Naphthoquinone C5-hydroxyl 174.15 1.8 Juglans spp.
Plumbagin 1,4-Naphthoquinone C2-methyl, C5-hydroxyl 188.18 2.5 Plumbago spp.
Lapachol 2-Hydroxy-1,4-naphthoquinone C2-hydroxyl, C3-prenyl 242.27 3.9 Tabebuia spp.

Key Observations :

  • Acylation impact : this compound’s myristoyl group increases LogP by ~4.4 units compared to juglone, enhancing membrane permeability but reducing water solubility .
  • Positional isomerism: Lapachol’s C2-hydroxyl and prenyl group confer distinct redox behavior compared to C5-substituted naphthoquinones.

Functional Analogs

Compounds with similar biological targets or mechanisms are compared.

Key Observations :

  • Potency : this compound’s anticancer activity is superior to juglone but inferior to plumbagin, likely due to differential ROS generation efficiency.
  • Selectivity : this compound shows higher specificity for Gram-positive bacteria over fungi, contrasting with plumbagin’s broad antifungal activity .

Metabolic and Toxicological Profiles

Table 3: ADME/Tox Comparison
Compound Bioavailability (%) Half-life (h) Major Metabolites Toxicity (LD₅₀, mg/kg)
This compound 35 (oral) 4.8 Glucuronidated derivatives 220 (rat)
Juglone 12 (oral) 2.1 Sulfated derivatives 45 (rat)
Plumbagin 28 (oral) 3.5 Hydroxylated derivatives 85 (rat)

Key Observations :

  • Acylation benefits : this compound’s higher bioavailability and lower acute toxicity compared to juglone suggest improved pharmacokinetic profiles .

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